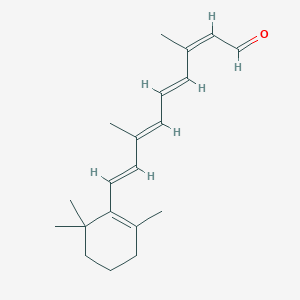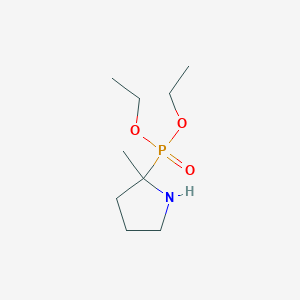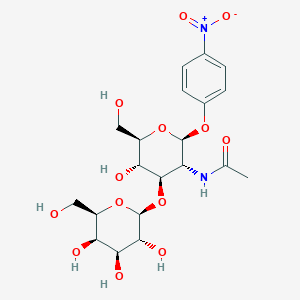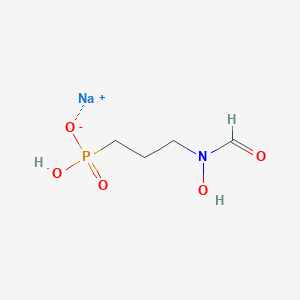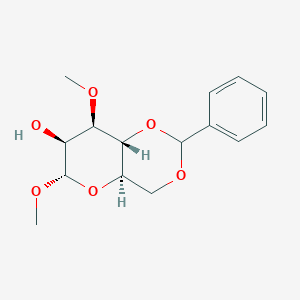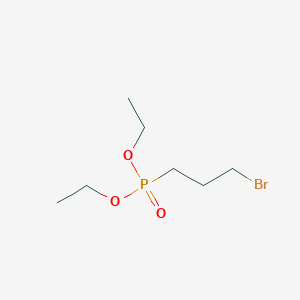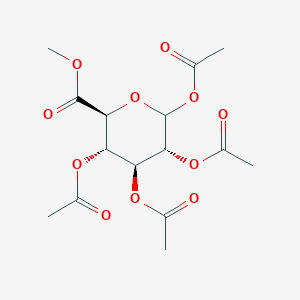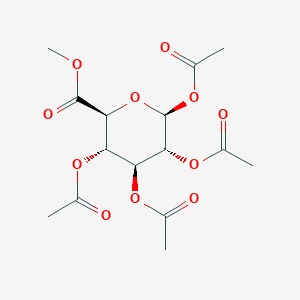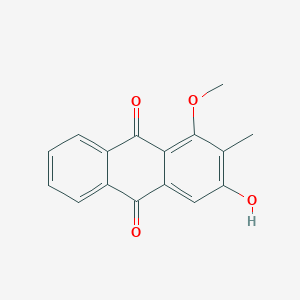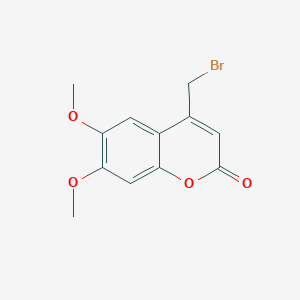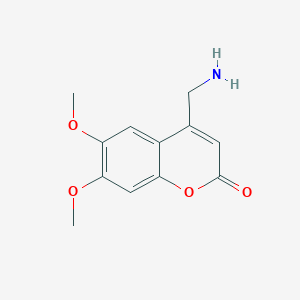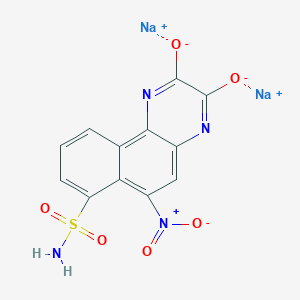
NBQX disodium salt
描述
作用机制
Target of Action
NBQX disodium salt is a selective and competitive antagonist for AMPA and kainate receptors . These receptors are ionotropic glutamate receptors, which play crucial roles in fast excitatory synaptic transmission in the central nervous system .
Mode of Action
This compound inhibits the actions of glutamate by acting at AMPA and kainate receptors . It competes with the neurotransmitter glutamate for binding to these receptors, thereby blocking the activation of the receptors . This results in decreased excitatory synaptic transmission .
Biochemical Pathways
The blockade of AMPA and kainate receptors by this compound affects the glutamatergic signaling pathway. This can lead to a decrease in the levels of mTOR and BDNF , which are important for neuronal survival and synaptic plasticity.
Result of Action
The action of this compound leads to neuroprotective, anticonvulsant, and antinociceptive effects . By blocking the overactivation of AMPA and kainate receptors, it can protect neurons from excitotoxicity, a process that can lead to neuronal damage or death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, its water solubility suggests that it might be more effective in aqueous environments .
生化分析
Biochemical Properties
NBQX disodium salt plays a significant role in biochemical reactions as it acts as a selective and competitive antagonist of AMPA and kainate receptors . It interacts with these receptors, inhibiting the actions of glutamate . The nature of these interactions is competitive, meaning that this compound competes with glutamate for the same binding sites on the AMPA and kainate receptors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the actions of glutamate at AMPA receptors . This blockade can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to decrease mTOR and BDNF levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with AMPA and kainate receptors . As a competitive antagonist, it binds to these receptors, preventing glutamate from exerting its effects . This can lead to changes in gene expression and enzyme activity within the cell .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the glutamatergic neurotransmission pathway, where it interacts with AMPA and kainate receptors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NBQX disodium salt involves several steps, starting from the appropriate quinoxaline derivatives. The key steps include nitration, sulfonation, and subsequent conversion to the disodium salt form. The reaction conditions typically involve the use of strong acids and bases, along with controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
化学反应分析
Types of Reactions
NBQX disodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted quinoxaline derivatives .
科学研究应用
NBQX disodium salt has a wide range of scientific research applications:
Chemistry: Used as a tool to study the properties of AMPA and kainate receptors.
Biology: Helps in understanding the role of glutamate receptors in cellular signaling.
Medicine: Investigated for its neuroprotective, anticonvulsant, and antinociceptive properties.
Industry: Utilized in the development of new therapeutic agents targeting glutamate receptors.
相似化合物的比较
Similar Compounds
CNQX: Another antagonist of AMPA receptors but less selective compared to NBQX disodium salt.
DNQX: Similar in function but differs in its chemical structure and selectivity.
Fanapanel (MPQX): A more potent antagonist with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its high selectivity and competitive inhibition of both AMPA and kainate receptors. Its water-soluble form makes it more suitable for in vivo studies compared to other similar compounds .
属性
IUPAC Name |
disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJKYIUJRJEABK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4Na2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019087 | |
| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479347-86-9 | |
| Record name | Nbqx disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NBQX disodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


